N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride
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Overview
Description
N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a pyridazine ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions involving suitable piperazine derivatives.
Methylation and Carboxamide Formation: The final steps involve the methylation of the nitrogen atom and the formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the molecule.
Scientific Research Applications
N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets within the body. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities and is also investigated for its anti-tubercular activity.
Piperazine Derivatives: Various piperazine derivatives are studied for their biological activities and therapeutic potential.
Uniqueness
N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2694733-83-8 |
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Molecular Formula |
C10H17Cl2N5O |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.